N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide
N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0818949
InChI:
InChI=1S/C16H14ClN5OS/c17-13-8-4-5-9-14(13)18-15(23)10-11-24-16-19-20-21-22(16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23)
SMILES:
C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl
Molecular Formula:
C16H14ClN5OS
Molecular Weight:
359.8 g/mol
N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide
CAS No.:
Cat. No.: VC0818949
Molecular Formula: C16H14ClN5OS
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN5OS |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
| Standard InChI | InChI=1S/C16H14ClN5OS/c17-13-8-4-5-9-14(13)18-15(23)10-11-24-16-19-20-21-22(16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23) |
| Standard InChI Key | YOPMWIDYCUULDZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl |
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